
ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of the benzylamino group suggests that this compound may have some biological activity, as benzylamine is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Synthesis and Liquid Crystal Display Applications
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through cyclization processes similar in nature to the compound , have shown potential for use as fluorescent dyes in liquid crystal displays (LCDs). The orientation parameter of these dyes within nematic liquid crystal suggests a high potential for application in LCD technology, pointing to the broader family of ethyl quinoline carboxylates as valuable for electronic display innovations (Bojinov & Grabchev, 2003).
Antimicrobial and Antituberculosis Agents
New derivatives, such as quinoxaline-2-carboxylate 1,4-dioxide derivatives, have been synthesized and evaluated for their in vitro antituberculosis activity. This research indicates that the structure-activity relationship, particularly the substituents on the quinoxaline nucleus and in the carboxylate group, significantly affects antimicrobial efficacy. Some compounds within this class have shown promising results against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of ethyl quinoline carboxylates in developing new antimicrobial agents (Jaso et al., 2005).
Organic–Inorganic Photodiode Fabrication
Ethyl quinoline carboxylates and derivatives have been explored for their photovoltaic properties and potential applications in fabricating organic–inorganic photodiodes. By studying the electrical properties of heterojunction diodes with these compounds, researchers have found that they exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests that ethyl quinoline carboxylates could play a role in the development of photodiode technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor and Monoamine Oxidase Inhibitory Activities
Research into the biological activity of ethyl quinoline carboxylates has also uncovered their potential in medical applications beyond antimicrobial treatments. For instance, certain synthesized compounds have shown both antitumor and anti-monoamine oxidase activities, indicating the potential for these molecules to contribute to cancer therapy and the treatment of disorders related to neurotransmitter metabolism (Markosyan et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate involves the reaction of 8-chloro-2-oxo-1H-quinoline-3-carboxylic acid with benzylamine, followed by esterification with ethanol and subsequent purification.", "Starting Materials": [ "8-chloro-2-oxo-1H-quinoline-3-carboxylic acid", "benzylamine", "ethanol" ], "Reaction": [ "Step 1: Dissolve 8-chloro-2-oxo-1H-quinoline-3-carboxylic acid in a suitable solvent such as dichloromethane.", "Step 2: Add benzylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a suitable base such as sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 4: Add ethanol to the reaction mixture and stir at room temperature for several hours to form the ester.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1251562-19-2 |
Molekularformel |
C19H17ClN2O3 |
Molekulargewicht |
356.81 |
IUPAC-Name |
ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
CVRBNGKFGHUREB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)
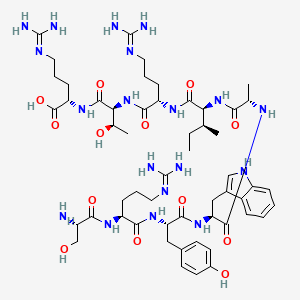
![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)
![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)
![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)
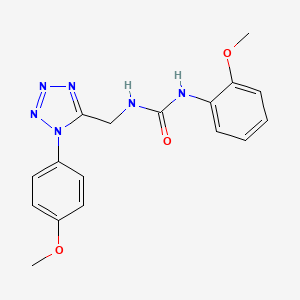
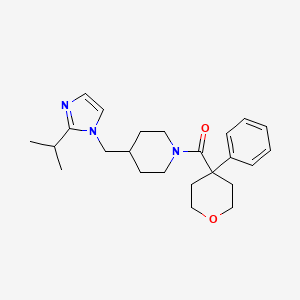
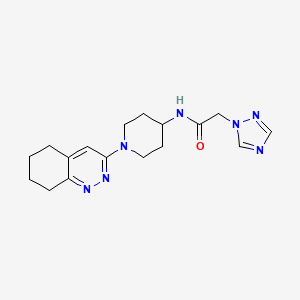
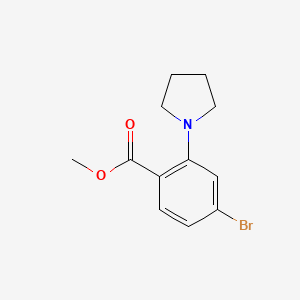
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)